molecular formula C8H16O B083245 2,2,5,5-Tetramethyltetrahydrofuran CAS No. 15045-43-9

2,2,5,5-Tetramethyltetrahydrofuran

Cat. No. B083245
CAS RN: 15045-43-9
M. Wt: 128.21 g/mol
InChI Key: BBLDTXFLAHKYFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives like 2,2,5,5-tetramethyltetrahydrofuran involves the conversion of plant biomass into furan derivatives, highlighting the importance of sustainable feedstocks for chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017). These processes emphasize the role of hexose carbohydrates and lignocellulose in producing versatile platform chemicals, which can then be further modified to produce specific furan derivatives, including tetramethylated forms.

Molecular Structure Analysis

The molecular structure of 2,2,5,5-tetramethyltetrahydrofuran is characterized by the presence of tetramethyl groups that influence its chemical behavior. The structure affects its interaction with other molecules and its reactivity in chemical reactions. The presence of these bulky groups can lead to distinct configurational isomers, impacting the compound's chemical and physical properties (Curtis, 2012).

Chemical Reactions and Properties

Furan derivatives, including 2,2,5,5-tetramethyltetrahydrofuran, participate in a variety of chemical reactions. They serve as precursors in the synthesis of polymers, functional materials, and fuels. The modification of furan derivatives can lead to the production of important chemicals like 2,5-dimethylfuran and 2,5-furandicarboxylic acid, showcasing their versatility in organic synthesis and applications in fine chemicals (Fan, Verrier, Queneau, & Popowycz, 2019).

Scientific Research Applications

  • Non-Peroxide Forming Ether Solvent : TMTHF has been identified as a non-polar, non-peroxide forming ether solvent, making it a safer alternative to hazardous hydrocarbon solvents. Its structure prevents the formation of hazardous peroxides, and it exhibits similar solvent properties to common hydrocarbon solvents like toluene. TMTHF is useful in Fischer esterification, amidation, Grignard reactions, and producing high molecular weight radical-initiated polymers for pressure-sensitive adhesives (Byrne et al., 2017).

  • Novel Heterocyclic Ring System : TMTHF is involved in forming a novel six-membered heterocycle in the chalcogen series when oxidized with selenium dioxide, expanding its potential in organic synthesis (Kuronen, Laitalainen, & Orama, 1993).

  • Green Solvent in Chemical Production : Its properties have been compared to toluene, revealing its potential as a greener alternative in chemical production, particularly in liquid-liquid extraction and isolation of natural products (Byrne et al., 2019).

  • Photolysis Research : The ultraviolet (UV) photolysis of TMTHF has been studied, providing insights into its behavior under UV exposure and its potential applications in photochemical processes (Klzilkilic, Schuchmann, & Sonntag, 1980).

  • Biomass-derived Chemical Applications : TMTHF is explored as a biomass-derived chemical, particularly in the conversion of furfural into 2-methyltetrahydrofuran, demonstrating its role in sustainable solvent applications and organic chemistry (Liu et al., 2020).

  • Organometallic and Biphasic Reactions : Research indicates TMTHF's suitability in organometallic reactions, potentially replacing THF in low-temperature lithiation, lithium aluminum hydride reductions, and metal-catalyzed coupling reactions (Aycock, 2007).

  • Catalysis and Synthesis : TMTHF is involved in the catalytic synthesis of chrysanthemic acid and other chemicals, showcasing its utility in various organic synthesis processes (Hirai, Ueda, & Matsui, 1976).

  • Alkaline-Earth Metal Complexes : TMTHF is used to enhance the solubility of alkaline-earth metal bis(trimethylsilyl)amide complexes in hydrocarbon solvents, contributing to developments in coordination chemistry and materials science (Krieck et al., 2018).

  • Biomass-derived Solvent Applications : TMTHF's derivation from renewable resources and its properties make it a promising solvent in green chemistry, particularly in organometallics, organocatalysis, biotransformations, and processing of lignocellulosic materials (Pace et al., 2012).

  • Biodegradation Research : TMTHF's biodegradation by specific fungi like Pseudallescheria boydii has been studied, important for understanding its environmental impact and potential in bioremediation (Ren et al., 2020).

Safety And Hazards

TMTHF is highly flammable . It is harmful if swallowed . Precautions should be taken to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and kept cool .

Future Directions

TMTHF has been demonstrated as a non-polar solvent in research chemistry, having similar properties to toluene . Its solvent properties have been proved by testing its performance in Fischer esterification, amidation, and Grignard reactions . TMTHF’s differences from traditional ethers are further demonstrated by its ability to produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives . This suggests that TMTHF has potential for wider application in the field of chemistry and materials science.

properties

IUPAC Name

2,2,5,5-tetramethyloxolane
Source PubChem
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InChI

InChI=1S/C8H16O/c1-7(2)5-6-8(3,4)9-7/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLDTXFLAHKYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022263
Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Molecular Weight

128.21 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Vapor Pressure

14.4 [mmHg]
Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Product Name

2,2,5,5-Tetramethyltetrahydrofuran

CAS RN

15045-43-9
Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Record name 2,2,5,5-Tetramethyltetrahydrofuran
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Record name Tetrahydro-2,2,5,5-tetramethylfuran
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Record name 2,2,5,5-TETRAMETHYLTETRAHYDROFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
291
Citations
F Byrne, B Forier, G Bossaert, C Hoebers, TJ Farmer… - Green …, 2017 - pubs.rsc.org
An inherently non-peroxide forming ether solvent, 2,2,5,5-tetramethyltetrahydrofuran (2,2,5,5-tetramethyloxolane), has been synthesized from readily available and potentially …
Number of citations: 56 pubs.rsc.org
S Krieck, P Schüler, H Görls… - Inorganic …, 2018 - ACS Publications
The reaction of [(Me 3 Si) 2 N-Ae{μ-N(SiMe 3 ) 2 }] 2 with 2,2,5,5-tetramethyltetrahydrofuran in pentane yields the mononuclear complexes [(Me 4 thf)Ae{N(SiMe 3 ) 2 } 2 ] (Ae = Mg (1), …
Number of citations: 7 pubs.acs.org
MB Rubin, JM Ben‐Bassat… - Israel Journal of …, 1977 - Wiley Online Library
Photochemical reactions of the red title compound (TTFD) in the absence of oxygen have been examined. With benzhydrol the α‐diketone was reduced to α‐hydroxyketone. Addition …
Number of citations: 6 onlinelibrary.wiley.com
IV Sterkhova, VV Astakhova, BА Shainyan - Russian Journal of General …, 2017 - Springer
The methods of IR spectroscopy and quantum chemistry (B3LYP/DGDZVP) were applied to investigation of the types of self-associates formed in solutions of N-(2-hydroxy-3,8-…
Number of citations: 7 link.springer.com
S Krieck, P Schüler, H Görls, M Westerhausen - Dalton Transactions, 2018 - pubs.rsc.org
Rubidium bis(trimethylsilyl)amide (rubidium hexamethyldisilazanide, Rb(hmds)) is accessible on a large scale with excellent yields via a magnetite-catalyzed metalation of …
Number of citations: 16 pubs.rsc.org
P Kuronen, T Laitalainen… - Journal of heterocyclic …, 1993 - Wiley Online Library
When 2,2,5,5‐tetramethyltetrahydrofuran‐3‐one 1 was oxidized with selenium dioxide in ethanol, the title heterocycle 4 was formed along with 2,2,5,5‐tetramethyltetrahydro‐3,4‐…
Number of citations: 6 onlinelibrary.wiley.com
N Klzilkilic, HP Schuchmann… - Canadian Journal of …, 1980 - cdnsciencepub.com
The uv photolysis of tetrahydrofuran, 1, 2-methyltetrahydrofuran, 2, cis-2,5-dimethyltetrahydrofuran, 3, trans-2,5-dimethyltetrahydrofuran, 4, and 2,2,5,5-tetramethyltetrahydrofuran, 5, has …
Number of citations: 29 cdnsciencepub.com
B Rotavera, J Zádor, O Welz, L Sheps… - The Journal of …, 2014 - ACS Publications
Product formation from R + O 2 reactions relevant to low-temperature autoignition chemistry was studied for 2,5-dimethylhexane, a symmetrically branched octane isomer, at 550 and …
Number of citations: 21 pubs.acs.org
K Hildenbrand, HP Schuchmann… - … International Edition in …, 1987 - Wiley Online Library
Homolytic bond cleavages and photoionization occur upon irradiation of the title compounds in O 2 ‐free D 2 O. In order to monitor the photochemical reactions spectroscopically, photo‐…
Number of citations: 2 onlinelibrary.wiley.com
BA Shainyan, MY Moskalik, VV Astakhova… - Tetrahedron, 2015 - Elsevier
Reactions of trifluoroacetamide with alkenes and dienes were studied in an oxidative system (t-BuOCl+NaI). With styrene, p-chlorostyrene and vinylcyclohexane the products of …
Number of citations: 22 www.sciencedirect.com

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